molecular formula C21H30N6O B11032594 6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone

6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone

Cat. No.: B11032594
M. Wt: 382.5 g/mol
InChI Key: HVDJEOROMFDNGY-UHFFFAOYSA-N
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Description

6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone is a complex organic compound that features a pyrimidinone core structure with multiple piperidino and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone typically involves multi-step organic reactions. The key steps include the formation of the pyrimidinone core and subsequent substitution reactions to introduce the piperidino and methyl groups. Common reagents used in these reactions include pyrimidine derivatives, piperidine, and methylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone is unique due to its specific substitution pattern and the presence of multiple piperidino groups. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H30N6O

Molecular Weight

382.5 g/mol

IUPAC Name

4-[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]-2-(4-methylpiperidin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H30N6O/c1-14-4-8-26(9-5-14)20-22-13-17(16(3)23-20)18-12-19(28)25-21(24-18)27-10-6-15(2)7-11-27/h12-15H,4-11H2,1-3H3,(H,24,25,28)

InChI Key

HVDJEOROMFDNGY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCC(CC4)C

Origin of Product

United States

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